molecular formula C10H12N2O3 B1277104 {[(Benzylamino)carbonyl]amino}acetic acid CAS No. 34582-41-7

{[(Benzylamino)carbonyl]amino}acetic acid

Cat. No.: B1277104
CAS No.: 34582-41-7
M. Wt: 208.21 g/mol
InChI Key: LMIKEWSJMTUEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(Benzylamino)carbonyl]amino}acetic acid, also known as N-benzyl-N'-carboxymethylurea, emerges from a rich history of chemical exploration into the modification of amino acids and the versatile applications of urea (B33335) derivatives. While specific research focusing solely on this compound is not extensive, its structural components are subjects of significant academic and industrial interest.

The study of N-substituted amino acid derivatives has been a cornerstone of peptide science and medicinal chemistry for over a century. Early investigations were driven by the desire to understand and manipulate the properties of peptides and proteins. The substitution at the nitrogen atom of an amino acid can profoundly influence its chemical and biological characteristics, including its conformational preferences, susceptibility to enzymatic degradation, and ability to engage in specific molecular interactions.

Glycine (B1666218), being the simplest amino acid without a chiral center in its backbone, has often served as a fundamental building block in these early studies. nih.gov The introduction of various substituents on its nitrogen atom allowed researchers to systematically probe the effects of steric hindrance, electronic properties, and hydrophobicity on peptide structure and function. This foundational work paved the way for the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.

The urea functional group has a storied history in chemistry and has become a privileged scaffold in modern drug discovery and chemical synthesis. nih.govacs.org The ability of the urea moiety to act as both a hydrogen bond donor and acceptor allows it to form stable and predictable interactions with biological macromolecules, such as enzymes and receptors. nih.gov This property is a key reason for the prevalence of urea derivatives in a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. nih.gov

In the context of amino acid chemistry, the incorporation of a urea linkage in place of a peptide bond is a common strategy in the design of peptidomimetics. This substitution can confer resistance to proteolysis, as the urea bond is not recognized by proteases that typically cleave amide bonds. Furthermore, the conformational constraints imposed by the urea group can help to lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity. The synthesis of urea derivatives is often achieved through the reaction of an isocyanate with an amine, a versatile and high-yielding reaction that allows for the creation of diverse molecular libraries. nih.gov

Property Significance in Chemical Synthesis
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor, facilitating predictable interactions with biological targets. nih.gov
Rigidity The planar nature of the urea group can introduce conformational constraints, which is beneficial in designing molecules with specific shapes.
Stability The urea bond is generally more resistant to enzymatic and chemical degradation compared to an amide bond.
Synthetic Accessibility Can be readily synthesized from isocyanates and amines, allowing for the facile generation of diverse derivatives. nih.gov

Direct and extensive research specifically on this compound is limited in the current scientific literature. However, its structural motifs suggest its potential utility in several areas of chemical and biological research. The presence of the N-benzyl group and the urea-linked glycine moiety makes it a valuable building block for the synthesis of more complex peptidomimetics and other bioactive molecules.

Table of Potential Research Applications:

Research Area Potential Application of this compound Rationale
Peptidomimetic Drug Discovery As a building block for the synthesis of protease-resistant peptide analogs. The urea linkage provides stability against enzymatic degradation. nih.gov
Combinatorial Chemistry As a scaffold for the generation of libraries of small molecules for high-throughput screening. The benzyl (B1604629) and carboxylic acid groups provide points for further diversification.
Materials Science In the development of novel polymers and hydrogels with specific recognition properties. The hydrogen-bonding capabilities of the urea and carboxylic acid groups can drive self-assembly.

Future research directions will likely involve the incorporation of this compound into larger molecular frameworks to explore its potential in medicinal chemistry and materials science. The synthesis of libraries of derivatives, where the benzyl group or the glycine backbone is modified, could lead to the discovery of compounds with novel biological activities. Furthermore, computational studies could be employed to predict the conformational preferences of this molecule and its derivatives, guiding the design of new compounds with enhanced properties. The continued interest in urea-based scaffolds and peptidomimetics ensures that compounds like this compound will remain relevant to the advancement of chemical and biomedical sciences. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(14)7-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIKEWSJMTUEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429321
Record name N-(Benzylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34582-41-7
Record name N-(Benzylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Benzylamino Carbonyl Amino Acetic Acid

Direct Synthesis Routes to {[(Benzylamino)carbonyl]amino}acetic acid and its Core Structure Analogs

The formation of the this compound scaffold can be achieved through several synthetic pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and potential for diversification.

Amidation and Coupling Reactions for Carbamate- and Urea-Linked Amino Acid Derivatives

The most direct approach to synthesizing this compound involves the reaction between an activated benzylamine (B48309) derivative and glycine (B1666218) or its ester. A common method is the reaction of benzyl (B1604629) isocyanate with glycine. This reaction forms the urea (B33335) linkage in a single step. To prevent polymerization or unwanted side reactions, the amino group of glycine is typically protected, or the reaction is carried out under carefully controlled pH conditions.

Alternatively, the urea bond can be formed by reacting benzylamine with an activated glycine derivative. For instance, glycine ethyl ester can be converted to glycine ethyl ester isocyanate using reagents like diphosgene. prepchem.com This isocyanate can then react with benzylamine to yield the ethyl ester of the target compound, which is subsequently hydrolyzed to the carboxylic acid. prepchem.com

Another versatile method involves the use of coupling agents to form the urea bond. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between a carboxylic acid and an amine to form an N-acylurea, a related structure. reading.ac.uk While not a direct synthesis of the target molecule, this methodology highlights the utility of coupling agents in forming urea-type linkages in peptidomimetic structures. reading.ac.uk A general synthesis of benzylurea (B1666796) itself can be achieved by reacting urea with benzylamine in the presence of a suitable catalyst. rsc.org

Reactant 1Reactant 2Key Reagent/ConditionProduct Type
Benzyl isocyanateGlycineControlled pHThis compound
BenzylamineGlycine ethyl ester isocyanate-Ethyl {[(benzylamino)carbonyl]amino}acetate
BenzylamineUreaFeII(Anthra-Merf) catalystBenzylurea
Benzylamine DerivativeDibenzoylhydrazine carboxamideRefluxN-Benzyl-N'-acylurea

Reductive Alkylation Approaches in N-Benzyl Amino Acid Synthesis

Reductive amination is a powerful and widely used method for the N-alkylation of amines and amino acids. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of N-benzyl amino acid derivatives, an amino acid ester or amino alcohol is treated with benzaldehyde (B42025) in the presence of a mild reducing agent. google.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the aldehyde. Other reducing systems, such as α-picoline-borane, have also been employed successfully. beilstein-journals.org This method is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of various N-benzyl amino acid derivatives. The resulting N-benzylglycine ethyl ester can then be further functionalized to introduce the urea moiety. google.com

Amine ComponentCarbonyl ComponentReducing AgentProduct
Glycine ethyl esterBenzaldehydeSodium cyanoborohydrideN-benzyl glycine ethyl ester
Amino acid esterAryl aldehydeα-Picoline-boraneN-benzyl-protected amino acid derivative
2-HeptylamineBenzaldehydePd/C, H2N-benzyl-2-heptylamine

Multicomponent Reactions for the Formation of α-Aminocarbonyl Compounds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecules like α-aminocarbonyl compounds. The Ugi four-component reaction (U-4CR) is a prominent example, involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org

The Ugi reaction is particularly well-suited for the synthesis of peptide-like structures, known as peptoids or peptomers. rsc.org By using a bifunctional starting material, such as an amino acid, the Ugi reaction can be adapted to produce urea-peptide hybrids. For instance, a reaction involving an aldehyde, an amine, an isocyanide, and a protected glycine derivative could be envisioned to construct the core of this compound or its analogs in a highly convergent manner. The products of Ugi reactions are often diverse and can be used to create libraries of compounds for biological screening. rsc.org

Strategies for Derivatization of the this compound Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential applications in various fields, including drug discovery and materials science.

Synthesis of this compound-Containing Peptidomimetics and Oligomers

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The this compound unit can be incorporated into peptide sequences to create peptidomimetics with a urea linkage in the backbone. These are often referred to as peptoids or N-substituted glycine oligomers. researchgate.net

The synthesis of such oligomers is typically performed on a solid support, which allows for the stepwise addition of monomer units and simplifies purification. researchgate.net The assembly of each N-substituted glycine monomer can be achieved in two steps: acylation of a resin-bound secondary amine with a haloacetic acid, followed by nucleophilic displacement of the halogen with a primary amine to introduce the desired side chain. researchgate.net By using benzylamine in the displacement step, the N-benzyl group can be incorporated. The urea functionality can be introduced at a specific position in the oligomer chain by using appropriate building blocks.

The resulting oligomers can adopt well-defined secondary structures and have been explored for their potential as bioactive molecules. The modular nature of their synthesis allows for the creation of large and diverse libraries for screening. researchgate.net

Introduction of Substituents on the Benzyl Moiety for Structure-Function Exploration

The benzyl group of this compound provides a convenient handle for chemical modification to explore structure-activity relationships (SAR). A wide variety of substituted benzylamines are commercially available or can be readily synthesized, allowing for the introduction of different functional groups onto the aromatic ring. reading.ac.uknih.gov

SAR studies on related benzylurea-containing compounds have shown that the nature and position of substituents on the benzyl ring can have a significant impact on their biological activity. For example, in a series of benzyl urea analogues of the anticancer drug sorafenib, substitutions on the benzyl ring were found to influence the compounds' inhibitory activity against various cancer cell lines. Similarly, studies on urea derivatives as anti-tuberculosis agents revealed that modifications to the aryl and alkyl substituents on the urea moiety are crucial for their activity.

Parent CompoundModificationPurpose
This compoundIntroduction of substituents on the benzyl ringStructure-Activity Relationship (SAR) studies
Benzylurea scaffoldVariation of aryl and alkyl groupsOptimization of anti-tuberculosis activity
Sorafenib analogueSubstitution on the benzyl ringEnhancement of anticancer activity
N-benzyl-2-phenylethanamineIntroduction of halogens on the aromatic ringsImprovement of cholinesterase inhibition

Modifications at the Acetic Acid Moiety to Yield Diverse Analogs

The acetic acid portion of this compound is a prime target for chemical modification to generate analogs with varied physicochemical properties. Standard amino acid chemistry can be employed to transform the carboxylic acid and the α-carbon, leading to a wide range of derivatives.

One common modification is the esterification of the carboxylic acid. This is typically achieved by reacting the parent acid with an alcohol under acidic conditions. For instance, heating with methanol (B129727) and an acid catalyst would yield the corresponding methyl ester. This transformation is not only a method for protecting the carboxylic acid group during subsequent reactions but also for increasing the lipophilicity of the molecule.

Another key transformation is the formation of amides by coupling the carboxylic acid with various amines. This is often facilitated by activating the carboxylic acid with coupling reagents such as propylphosphonic anhydride (B1165640) (T3P®) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP®). nih.gov These reagents enable the formation of an amide bond under mild conditions, which is crucial for preventing side reactions and maintaining the integrity of the urea moiety. nih.gov

The α-carbon of the acetic acid moiety can also be functionalized. For instance, after conversion to an appropriate ester, the α-position can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups at the α-position, leading to the synthesis of non-natural amino acid derivatives.

Below is a table summarizing potential modifications at the acetic acid moiety:

Modification TypeReagents and ConditionsProduct Class
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), HeatEsters
Amide FormationAmine, Coupling Agent (e.g., T3P®, PyBOP®)Amides
α-Alkylation1. Esterification 2. Strong Base (e.g., LDA) 3. Alkyl Halideα-Substituted Analogs
ReductionReducing Agent (e.g., LiAlH₄)Amino Alcohols

These modifications allow for the systematic alteration of the molecule's properties, which is a key strategy in medicinal chemistry for optimizing biological activity and pharmacokinetic profiles.

Formation of Heterocyclic Derivatives Incorporating the this compound Framework

The this compound framework can be incorporated into various heterocyclic systems, a common strategy in drug discovery to create rigid scaffolds that can effectively interact with biological targets. rdd.edu.iqnih.gov The synthesis of such derivatives often involves the participation of the urea and acetic acid functionalities in cyclization reactions. researchgate.net

One approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, which can then undergo intramolecular or intermolecular cyclization. researchgate.netuobaghdad.edu.iq For example, the corresponding acetohydrazide, formed by reacting the ester with hydrazine, can be a key intermediate for synthesizing various five- and six-membered heterocycles like pyrazoles and pyridazines. rdd.edu.iq

Another strategy involves reactions with bifunctional reagents. For instance, reacting the parent compound or its derivatives with reagents containing two electrophilic sites can lead to the formation of larger heterocyclic rings. The urea nitrogens and the carboxylic acid group can all act as nucleophiles in these reactions.

The following table outlines some potential pathways for the formation of heterocyclic derivatives:

Heterocyclic SystemSynthetic ApproachKey Intermediates/Reagents
PyrazolesReaction of the corresponding β-ketoester with hydrazidesβ-Ketoester derivative, Hydrazine
PyridazinesCyclization of derivatives with 1,4-dicarbonyl compounds1,4-Dicarbonyl compounds
TriazinesCyclization of the corresponding acetohydrazideAcetic anhydride researchgate.net
OxazolidinonesIntramolecular cyclization of an α-haloacetyl derivativeα-Haloacetylating agent
HydantoinsCyclization involving the urea and acetic acid moietiesDehydrating conditions

The synthesis of these heterocyclic derivatives significantly expands the chemical space accessible from this compound, providing a rich library of compounds for biological screening. nih.govresearchgate.net

Stereoselective Synthesis and Enantiomeric Purity of this compound Derivatives

When the α-carbon of the acetic acid moiety in this compound derivatives is substituted, it becomes a stereocenter. The control of this stereocenter is crucial, as the biological activity of chiral molecules often resides in a single enantiomer.

Catalytic Asymmetric Approaches to Chiral α-Aminocarbonyl Compounds

Catalytic asymmetric synthesis is a powerful tool for establishing stereocenters with high enantioselectivity. researchgate.netrsc.org For the synthesis of chiral derivatives of this compound, methodologies developed for the asymmetric synthesis of α-amino acids can be adapted. researchgate.netnih.gov

One prominent approach is the use of chiral phase-transfer catalysts. These catalysts can facilitate the enantioselective alkylation of glycine-derived Schiff bases, where the catalyst forms a chiral ion pair with the enolate, directing the approach of the electrophile to one face of the molecule.

Organocatalysis also offers a range of methods for the enantioselective functionalization of carbonyl compounds. researchgate.netnih.gov For instance, chiral BINOL-derived aldehydes can be used to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.gov This proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner. nih.gov

The table below presents some catalytic asymmetric approaches applicable to the synthesis of chiral α-aminocarbonyl compounds:

Catalytic ApproachCatalyst TypeKey Features
Phase-Transfer CatalysisChiral Quaternary Ammonium SaltsEnantioselective alkylation of glycine imines.
OrganocatalysisChiral BINOL AldehydesAsymmetric α-functionalization via enamine intermediates. nih.gov
Transition Metal CatalysisChiral Metal Complexes (e.g., Ni(II))Asymmetric Michael additions and other C-C bond-forming reactions. nih.gov

These methods provide efficient routes to enantioenriched α-substituted derivatives of this compound, which are essential for studying stereochemistry-activity relationships.

Control of Stereochemistry in the Formation of Chiral Analogs of this compound

Maintaining and controlling stereochemistry throughout a synthetic sequence is critical. nih.gov When synthesizing chiral analogs of this compound, the choice of reagents and reaction conditions plays a pivotal role in preventing racemization and ensuring high diastereoselectivity.

For instance, in the formation of amide bonds, the use of coupling reagents known to minimize racemization, such as PyBOP®, is essential, especially if the α-carbon is already a stereocenter. nih.gov The reaction temperature and the nature of the base used can also significantly impact the stereochemical outcome.

In reactions involving the formation of a new stereocenter adjacent to an existing one, the inherent chirality of the molecule can influence the stereochemistry of the newly formed center, a phenomenon known as substrate-controlled diastereoselection. The bulky benzylamino-carbonyl-amino group can sterically hinder one face of a reactive intermediate, directing the incoming reagent to the opposite face.

Key factors for controlling stereochemistry are summarized in the table below:

FactorConsiderationExample
Reagent ChoiceUse of racemization-suppressing reagents.PyBOP® for amide coupling. nih.gov
Reaction ConditionsLow temperatures to minimize epimerization.Performing reactions at 0 °C or below.
Substrate ControlUtilizing the steric bulk of the existing chiral center.Diastereoselective alkylation of a chiral enolate.
Chiral AuxiliariesTemporary incorporation of a chiral group to direct a reaction.Evans oxazolidinone auxiliaries.

Careful consideration of these factors is necessary to achieve the desired stereoisomer with high purity.

Assessment of Racemization Pathways in Amino Acid Derivatization

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant concern in amino acid chemistry. sciencemadness.orggoogle.com The α-proton of amino acid derivatives is acidic and can be abstracted by a base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.

For derivatives of this compound, the risk of racemization is particularly high under basic conditions or during reactions that involve the activation of the carboxyl group, as this increases the acidity of the α-proton. nih.gov For example, the formation of an oxazolone (B7731731) intermediate during peptide coupling is a well-known pathway for racemization.

The propensity for racemization can be influenced by several factors, including the nature of the substituent at the α-carbon, the type of base and solvent used, and the reaction temperature. sciencemadness.org Heating N-acetyl-α-aminocarboxylic acids in the presence of acetic anhydride can induce racemization. google.com

Methods to assess racemization include chiral high-performance liquid chromatography (HPLC) and the use of specific rotation measurements. Understanding and mitigating these racemization pathways is crucial for the synthesis of enantiomerically pure compounds.

Catalytic Applications in the Synthesis of this compound and Related Compounds

Catalysis plays a vital role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems can be employed to facilitate key bond-forming reactions.

For the synthesis of the urea linkage, catalytic methods for the addition of amines to isocyanates or for the carbonylative coupling of amines can be utilized. Transition metal catalysts are often employed in these transformations.

In the synthesis of the amino acid portion, catalytic methods for the amination of α-halo or α-hydroxy acetic acid derivatives are common. For instance, a palladium-catalyzed aminocarbonylation of alkenes represents a modern approach to β-amino acid derivatives and highlights the power of catalysis in this field. illinois.edu

The use of catalysts is particularly important in stereoselective synthesis, as discussed in section 2.3.1. Chiral catalysts enable the direct formation of enantiomerically enriched products, avoiding the need for classical resolution. nih.govfrontiersin.orgpsu.edu The development of novel catalysts for the asymmetric synthesis of urea-containing amino acids continues to be an active area of research.

Organocatalytic Applications in Amino Acid and Carbamate (B1207046) Synthesis

The structural motif of this compound, which features a urea functional group, suggests its potential application as an organocatalyst. Urea and thiourea (B124793) derivatives have emerged as a significant class of organocatalysts that operate through hydrogen-bonding interactions. wikipedia.org These catalysts can activate substrates by forming non-covalent bonds, thereby mimicking the action of some enzymes. wikipedia.orgnih.gov

Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like the urea moiety) and a Lewis basic site (such as an amine), have proven to be highly effective in a variety of asymmetric transformations. nih.gov For instance, N-sulfinylureas containing a pyrrolidine (B122466) unit have been successfully employed as bifunctional organocatalysts in Michael additions of aldehydes to nitroalkenes, achieving high enantioselectivities. nih.gov The urea group in these catalysts activates the electrophile through hydrogen bonding, while the amine activates the nucleophile via enamine formation.

Given the presence of the urea group in this compound, it is plausible that this compound or its derivatives could be utilized in similar organocatalytic reactions for the synthesis of complex amino acids and carbamates. The development of chiral versions of this scaffold could lead to new catalysts for stereoselective synthesis.

Table 1: Examples of Urea-Based Organocatalytic Reactions

Catalyst Type Reaction Substrates Product Enantioselectivity
Chiral Thiourea Asymmetric Strecker Reaction Imines, HCN α-Amino Nitriles High
N-Sulfinyl Urea Michael Addition Thioacetic Acid, Nitroalkenes Chiral β-Aminothiols High

Metal-Catalyzed Transformations for Building this compound Related Scaffolds

Metal catalysis offers a powerful toolkit for the construction and modification of complex molecules, including those with urea and carbamate functionalities. Transition metal catalysts, such as those based on iridium, nickel, and palladium, have been instrumental in developing efficient methods for C-N bond formation, which is key to synthesizing the core structure of this compound and its analogues. uno.eduresearchgate.net

One relevant example is the iridium-catalyzed N-alkylation of urea with benzyl alcohols. uno.edu This reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine. uno.edu Such methodologies could be adapted for the synthesis of substituted benzylureas, which are precursors or analogues of the target molecule. For instance, the reaction of urea with benzyl alcohol in the presence of a (Cp*IrCl2)2 catalyst can produce N,N-dibenzylurea in high yield. uno.edu

Furthermore, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of N-(hetero)aryl carbamates from cyanate (B1221674) salts and phenols. researchgate.net These types of reactions highlight the potential for metal catalysts to facilitate the construction of the carbamate linkage present in related structures. The choice of metal, ligand, and reaction conditions can be tuned to achieve high yields and functional group tolerance. rsc.org

Table 2: Metal-Catalyzed Reactions for Urea and Carbamate Synthesis

Catalyst Reaction Type Substrates Product Yield
(Cp*IrCl2)2 N-Alkylation Urea, Benzyl Alcohol N,N-Dibenzylurea 82%
Nickel Catalyst Domino Reaction Alcohols, in-situ generated Isocyanates N-(hetero)aryl carbamates Good to Excellent

Novel Catalyst Development for Enhanced Reaction Efficiency

The quest for more efficient and sustainable chemical syntheses drives the continuous development of novel catalysts. For reactions involving the synthesis and transformation of compounds like this compound, innovations in catalyst design are crucial.

In the realm of organocatalysis, the development of bifunctional catalysts with precisely organized catalytic sites is a key area of research. nih.gov The design of novel chiral scaffolds that incorporate the urea motif of this compound could lead to catalysts with enhanced activity and stereoselectivity. The use of cooperative catalysis, where a chiral urea or thiourea is used in conjunction with a Brønsted acid, has been shown to improve reaction outcomes by breaking up catalyst self-aggregation and increasing the acidity of the catalytic complex. mdpi.com

Advanced Structural Elucidation and Solid State Analysis of Benzylamino Carbonyl Amino Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including {[(benzylamino)carbonyl]amino}acetic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular structure.

High-Resolution 1H NMR and 13C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. The chemical shift (δ), measured in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure. mdpi.com

In derivatives of this compound, the chemical shifts of the protons and carbons are influenced by the presence of electronegative atoms (oxygen and nitrogen) and aromatic rings. For instance, the protons on the benzyl (B1604629) group and the acetic acid moiety will resonate at characteristic chemical shifts.

¹H NMR:

The aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm.

The methylene protons of the benzyl group (-CH₂-) are expected to be observed as a doublet around δ 4.3 ppm, coupled to the adjacent NH proton.

The methylene protons of the acetic acid moiety (-CH₂-) would likely resonate as a doublet around δ 3.6-3.9 ppm, coupled to its neighboring NH proton.

The amide (NH) protons are often observed as broad singlets or multiplets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR:

The carbonyl carbons of the urea (B33335) and carboxylic acid groups are characteristically found in the downfield region of the spectrum, typically between δ 155-175 ppm. mdpi.comresearchgate.net

The aromatic carbons of the benzyl group resonate in the δ 125-145 ppm range.

The methylene carbons of the benzyl and acetic acid groups appear at approximately δ 40-50 ppm.

¹H and ¹³C NMR Chemical Shift Data for a Derivative of this compound (DMSO-d₆)
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-CH7.89 (d, J = 8.5 Hz, 2H), 7.74 (d, J = 6.7 Hz, 2H), 7.41 (m, 2H), 7.34 (t, J = 7.4 Hz, 2H)144.41, 141.26, 128.16, 127.61, 125.80, 120.64
Benzyl-CH₂4.27 (d, J = 7.7 Hz, 2H)47.20
Acetic Acid-CH₂3.56 (d, J = 6.15, 2H)43.78
Urea C=O-156.99
Carboxylic Acid C=O-171.62

Data synthesized from representative literature values for similar structures. rsc.org

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. nih.gov It is invaluable for definitively assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the benzylic and acetic acid methylene protons to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity, typically within 5 Å. This information is critical for determining the conformation and stereochemistry of a molecule. In the context of this compound, NOESY could be used to probe the spatial relationships between the protons of the benzyl group and the acetic acid backbone, providing insights into the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy and Vibrational Analysis of Carbonyl and Amide Linkages within the Compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uniroma1.it For this compound, IR spectroscopy is particularly useful for characterizing the carbonyl (C=O) and amide (N-H) linkages.

The vibrational frequencies of these groups are sensitive to their chemical environment, including hydrogen bonding and electronic effects.

Carbonyl (C=O) Stretching: The two carbonyl groups in this compound (one in the urea moiety and one in the carboxylic acid) are expected to exhibit strong absorption bands in the region of 1630-1780 cm⁻¹. ucla.edulibretexts.org The exact position of these bands can provide clues about the extent of hydrogen bonding and the electronic nature of the surrounding groups. Generally, the carboxylic acid carbonyl will appear at a higher wavenumber (around 1710-1780 cm⁻¹) compared to the amide carbonyl (around 1630-1690 cm⁻¹). ucla.edulibretexts.org

Amide N-H Stretching and Bending: The N-H bonds of the amide and urea groups give rise to characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. ucla.edu The presence of one or two bands in this region can help distinguish between primary and secondary amides. Additionally, the N-H bending vibrations (amide II band) are typically observed around 1510-1700 cm⁻¹. pg.edu.pl

Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Amide/Urea N-HStretching3500 - 3300Medium
Carboxylic Acid O-HStretching3000 - 2500Broad, Strong
Aromatic C-HStretching~3030Variable
Alkyl C-HStretching2950 - 2850Medium
Carboxylic Acid C=OStretching1780 - 1710Strong
Amide/Urea C=OStretching1690 - 1630Strong
Amide N-HBending (Amide II)1700 - 1510Medium
Aromatic C=CBending1700 - 1500Medium

Data based on typical IR absorption ranges for the respective functional groups. ucla.edulibretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, a high-resolution mass spectrum would provide the exact molecular weight, allowing for the determination of its elemental composition. Upon ionization, the molecule can undergo fragmentation, breaking at its weakest bonds. The analysis of these fragment ions provides a roadmap of the molecule's structure.

Common fragmentation pathways for compounds like this compound include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for aldehydes, ketones, and their derivatives. youtube.commiamioh.edu

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), or ammonia (NH₃) are frequently observed in the mass spectra of amino acids and their derivatives. nih.govnih.gov

Cleavage of the benzyl group: The bond between the benzyl group and the nitrogen atom can cleave, leading to the formation of a stable benzyl cation (m/z 91).

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a characteristic fragmentation for carboxylic acids.

The fragmentation of protonated amino acids often involves the loss of H₂O and CO. nih.gov For amides, a primary fragmentation is the McLafferty rearrangement if an appropriate gamma-hydrogen is present. libretexts.org

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Crystal Structure Determination and Precise Molecular Conformation Analysis

For instance, in the crystal structure of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate, N—H⋯Br hydrogen bonds link the cations and anions. nih.gov The formation of a set of intermolecular C—H⋯Br and C—H⋯π interactions results in the formation of double chains. nih.gov

Crystallographic Data for 4-[(Benzylamino)carbonyl]-1-methylpyridinium Bromide Hemihydrate nih.gov
ParameterValue
Chemical formulaC₁₄H₁₅N₂O⁺·Br⁻·0.5H₂O
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.3989 (3)
b (Å)27.2792 (12)
c (Å)13.8436 (6)
β (°)98.534 (2)
Volume (ų)2759.5 (2)
Z8

The detailed analysis of such crystal structures provides a precise picture of the molecular conformation, including the torsion angles that define the relative orientation of the benzyl group, the urea linkage, and the acetic acid moiety. This information is crucial for understanding the structure-property relationships of these compounds.

An extensive search for scientific literature and crystallographic data on the specific compound "this compound" has been conducted. Unfortunately, detailed structural elucidation and solid-state analysis, including data on intermolecular interactions, hydrogen bonding networks, supramolecular assembly, and Hirshfeld surface analysis for this particular molecule, are not available in the public domain.

The search for crystal structures and related analyses of "this compound" and its immediate derivatives did not yield any specific results. While general principles of intermolecular interactions in related classes of compounds such as N-acylureas and other glycine (B1666218) derivatives are documented, this information is not specific enough to fulfill the requirements of the requested article, which was to focus solely on "this compound".

To generate a scientifically accurate and detailed article as outlined in the user's request, access to the crystallographic information file (CIF) or detailed structural studies published in peer-reviewed journals for the specified compound is essential. Without this foundational data, any attempt to describe the intermolecular interactions, hydrogen bonding networks, supramolecular assembly, and Hirshfeld surface analysis would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article at this time due to the lack of available scientific data for "this compound".

Computational and Theoretical Investigations of Benzylamino Carbonyl Amino Acetic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Prediction of Molecular Geometry and Conformational Preferences

Currently, there are no published DFT studies that provide detailed predictions of the molecular geometry, bond lengths, bond angles, or conformational preferences of {[(Benzylamino)carbonyl]amino}acetic acid. Such studies would typically involve geometry optimization calculations using various functionals and basis sets to identify the most stable three-dimensional structure of the molecule.

Analysis of Electrostatic Potential Surfaces and Reactivity Sites

Analyses of the molecular electrostatic potential (MEP) surface for this compound are not available in the scientific literature. An MEP analysis would be crucial for identifying the electrophilic and nucleophilic sites on the molecule, thereby providing insights into its intermolecular interactions and potential reactivity.

Molecular Modeling and Simulation of Molecular Behavior

Conformational Analysis and Energy Landscapes of this compound

There is a lack of molecular modeling and simulation studies focused on the conformational analysis and energy landscapes of this compound. This type of investigation would involve systematically rotating the molecule's single bonds to map out its potential energy surface and identify low-energy conformers.

Prediction of Reactivity and Potential Reaction Pathways

Specific computational predictions regarding the reactivity and potential reaction pathways of this compound have not been reported. Theoretical studies in this area would help in understanding its chemical behavior under various conditions.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations aimed at predicting and validating the spectroscopic properties (such as IR, Raman, and NMR spectra) of this compound are not found in the available literature. These calculations would be instrumental in interpreting experimental spectroscopic data and confirming the molecule's structure.

Application of Computational Tools for Assessing Reaction Viability and Selectivity

Computational chemistry provides powerful tools for predicting the viability and selectivity of chemical reactions, offering insights that complement experimental studies. For molecules like this compound, these theoretical investigations can be instrumental in understanding and optimizing synthetic pathways. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar amino acid derivatives and related compounds illustrate how such assessments are conducted.

Density Functional Theory (DFT) is a prominent method used in these computational investigations. unesp.brnih.gov DFT-based calculations can elucidate the electronic structure of molecules, which is fundamental to their reactivity. nih.gov By analyzing various molecular properties and reactivity descriptors, chemists can predict the most likely pathways for a reaction to proceed and the distribution of products.

Detailed research findings on related molecules demonstrate the utility of these computational approaches. For instance, in the synthesis of other amino acid derivatives, computational tools have been used to predict regioselectivity. unesp.br These studies often involve calculating the energies of different possible transition states and intermediates to determine the lowest energy reaction pathway. The pathway with the lowest activation energy is generally the most favorable, and therefore the most likely to occur.

Key parameters derived from computational models that help in assessing reaction viability and selectivity include:

Global Reactivity Descriptors: These include concepts like electronegativity, global hardness, and global electrophilicity. nih.gov These descriptors provide a general overview of a molecule's reactivity.

Local Reactivity Descriptors: To understand selectivity, local descriptors such as Fukui functions and condensed dual descriptors are employed. nih.gov These help in identifying the specific atoms or regions within a molecule that are most susceptible to nucleophilic or electrophilic attack.

The application of these computational tools can be summarized in the following table, which outlines the type of analysis and its relevance to assessing reaction viability and selectivity.

Computational Tool/MethodParameter CalculatedRelevance to Reaction Assessment
Density Functional Theory (DFT)Molecular orbital energies (HOMO/LUMO)Predicts the molecule's ability to donate or accept electrons, indicating its nucleophilic or electrophilic nature.
Transition State TheoryActivation energies and transition state geometriesDetermines the kinetic favorability of different reaction pathways, thus predicting the major product.
Conceptual DFTElectronegativity, Hardness, ElectrophilicityProvides a quantitative measure of the overall reactivity of the reactants.
Fukui Functions/Dual DescriptorsLocal electrophilicity and nucleophilicityIdentifies the most reactive sites within a molecule, explaining regioselectivity and chemoselectivity.

By applying these computational methods to this compound, researchers could, for example, model its synthesis from benzylamine (B48309) and a protected glycine (B1666218) derivative. The calculations could predict the most favorable reaction conditions and identify potential side reactions, thereby guiding the experimental design to maximize the yield and purity of the desired product. While specific data tables for this compound are not available, the established success of these computational tools in the broader field of organic chemistry underscores their potential for in-depth analysis of this particular compound. researchgate.net

Molecular Interactions and Mechanistic Studies Involving Benzylamino Carbonyl Amino Acetic Acid

Ligand-Target Interaction Mechanisms at a Molecular Level

Understanding the interaction between a ligand and its biological target is fundamental in medicinal chemistry and molecular biology. Computational techniques such as molecular docking and molecular dynamics are pivotal in predicting and analyzing these interactions for scaffolds related to {[(benzylamino)carbonyl]amino}acetic acid.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in structure-based drug design, providing insights into the binding affinity and interaction patterns of a ligand within the active site of a biological macromolecule, such as an enzyme. nih.govbrieflands.com

In studies of compounds with similar functional groups, docking simulations have successfully identified key interactions. For instance, docking studies on aminoguanidine derivatives containing an acylhydrazone moiety with the β-ketoacyl-acyl carrier protein synthase III (FabH) receptor revealed that hydrogen bonding and hydrophobic interactions are crucial for binding. brieflands.comresearchgate.net One derivative, compound 3d , demonstrated a high binding score, which was attributed to H-bond interactions with the amino acid residue THR81 and hydrophobic interactions with ALA246. brieflands.com Similarly, docking of certain quinoline derivatives against the influenza virus RNA polymerase showed that interactions like Pi-Pi stacking and salt bridges with key residues are vital for binding. mdpi.com

These studies underscore the types of interactions that a molecule like this compound, with its hydrogen bond donors (N-H groups), acceptors (carbonyl and carboxyl oxygens), and aromatic ring (benzyl group), could form within a protein's binding pocket. The urea (B33335) moiety is a potent hydrogen-bonding unit, while the benzyl (B1604629) group can engage in hydrophobic and Pi-stacking interactions.

Table 1: Examples of Molecular Docking Data for Structurally Related Compounds
Compound/Ligand ClassTarget Protein (PDB ID)Key Interacting ResiduesTypes of InteractionBinding Affinity/Score (kcal/mol)Source
Sulfonamide Derivative (Compound 20)Botrytis cinerea enzyme (3wh1)SER102, ASN106, ARG184, GLN100, ASN164, PHE139, ALA61, ILE99Hydrogen Bond, Hydrophobic-8.5 nih.gov
Quinoline Derivative (G07)Influenza RNA Polymerase (3CM8)Not specifiedHydrogen Bond-7.370 mdpi.com
Aminoguanidine Derivative (3d)E. coli FabH (1HNJ)THR81, ALA246Hydrogen Bond, Hydrophobic116.62 (Binding Score) brieflands.com
Thiazolino 2-pyridone amide (Compound 29)Chlamydia trachomatis enzymeGlu154, Leu142, His87, Arg150, Phe151, Asn138, Gly141, His88, Ile137, Cys85, Cys145Not specifiedLow Binding Energy jchemlett.comjchemlett.com

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex, observe conformational changes, and understand the role of solvent molecules. researchgate.net By simulating the movements of atoms and molecules over a period, researchers can validate docking results and gain a deeper understanding of the binding mechanism. jchemlett.com

For example, MD simulations performed on thiazolino 2-pyridone amide analogs identified as inhibitors of Chlamydia trachomatis helped to explore their potential binding modes and confirm the stability of the interactions predicted by docking. jchemlett.comjchemlett.com The simulations revealed that residues such as Glu154, Phe151, Arg150, and others were key in stabilizing the inhibitors within the active site. jchemlett.com In another study, MD simulations of antimicrobial peptides with bacterial cell membranes provided atomic-level information on how these molecules associate with and insert into the membrane, driven by a combination of charged and hydrophobic interactions. nih.gov This highlights how MD can elucidate the behavior of molecules like this compound when interacting with dynamic biological systems like membranes or flexible enzyme active sites.

Computational studies of enzyme-ligand interactions encompass a range of methods beyond docking and MD simulations, including quantum mechanics/molecular mechanics (QM/MM) and free energy calculations. nih.gov These approaches are critical for understanding enzymatic mechanisms and the structural determinants of efficient catalysis. nih.gov For scaffolds containing urea and carboxylic acid functionalities, computational methods can model how the ligand is recognized and processed by an enzyme.

The design of novel enzymes often relies on computational scaffolding of catalytic motifs to create active sites capable of specific chemical transformations. biorxiv.orgbiorxiv.org These studies involve analyzing the precise geometry and electronic properties required for catalysis. For a molecule like this compound, computational models could predict how its urea and carboxyl groups might interact with catalytic residues (e.g., serine, histidine, aspartate) in an enzyme's active site. The synergistic use of computational design followed by experimental validation has led to the creation of enzymes with efficiencies approaching those of natural ones. nih.gov

Elucidation of Reaction Mechanisms in the Formation and Transformation of this compound

The formation of the urea linkage in this compound is a classic example of nucleophilic addition. The most direct synthetic route involves the reaction between an amine and an isocyanate. Specifically, the nitrogen atom of the amino group in glycine (B1666218) (or its ester derivative) acts as a nucleophile, attacking the electrophilic carbon atom of benzyl isocyanate.

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the carbonyl carbon of the isocyanate.

Intermediate Formation: This attack forms a transient zwitterionic intermediate where the nitrogen is positively charged and the oxygen of the isocyanate carbonyl is negatively charged.

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the nitrogen atom to the oxygen atom, resulting in the formation of the stable urea linkage.

This type of reaction is highly efficient and is a common method for creating substituted ureas. Transformations of the resulting this compound could involve reactions typical of carboxylic acids, such as esterification or amide bond formation at the acetic acid moiety, or further reactions at the urea nitrogens under specific conditions.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in the Molecular Recognition and Self-Assembly of this compound

Non-covalent interactions, particularly hydrogen bonding, are paramount in dictating the supramolecular chemistry of molecules containing urea groups. The urea moiety is an excellent functional group for directing self-assembly because it possesses two hydrogen bond donors (N-H) and one hydrogen bond acceptor (C=O) in a well-defined geometry.

Studies on related bis-acylurea and dipeptidyl urea molecules have demonstrated their strong tendency to self-assemble into highly ordered structures. nih.govnih.gov For instance, single-crystal X-ray diffraction of certain bis-acylureas shows that each molecule can form biaxial hydrogen bonds with four adjacent molecules, creating a grid-like crystalline structure. nih.gov This self-assembly is driven by the formation of strong N-H···O=C hydrogen bonds between the urea groups of neighboring molecules. mdpi.com

In the case of this compound, the urea N-H groups and the carbonyl oxygen can participate in this robust hydrogen-bonding network. Furthermore, the carboxylic acid group provides additional sites for hydrogen bonding (both as a donor, O-H, and an acceptor, C=O), potentially leading to the formation of carboxylic acid dimers or extended chains. These multiple hydrogen-bonding opportunities can drive the self-assembly of the molecule into tapes, sheets, or other supramolecular architectures. nih.govrsc.org The benzyl group can further stabilize these assemblies through π–π stacking and hydrophobic interactions. rsc.org This interplay of hydrogen bonding and other non-covalent forces is central to the molecular recognition and self-organization properties of this compound.

Advanced Applications in Organic Synthesis and Materials Science

{[(Benzylamino)carbonyl]amino}acetic acid as a Chiral Building Block in Complex Organic Synthesis

While this compound is itself an achiral molecule due to its glycine (B1666218) core, it functions as a crucial N-protected building block in synthetic chemistry. The benzylurea (B1666796) group serves as a stable protecting group for the amino functionality of glycine, often utilized in multi-step synthetic sequences where other protecting groups like Boc or Cbz might be unsuitable. peptide.combiosynth.com The protection of the alpha-nitrogen is essential to prevent unwanted side reactions and oligomerization during the activation and coupling of the carboxylic acid group. gcwgandhinagar.comchemrxiv.org

The true potential in asymmetric synthesis is realized when the core structure is derived from chiral amino acids instead of glycine. For instance, the chiral analogue from L-alanine, L-{[(benzylamino)carbonyl]amino}propanoic acid, becomes a valuable chiral building block. Such derivatives are employed in diastereoselective and enantioselective reactions to construct complex molecules with specific stereochemistry, a critical aspect in the synthesis of pharmaceuticals and natural products. The benzylurea moiety, being sterically defined and capable of forming specific hydrogen bonds, can influence the stereochemical outcome of reactions at adjacent centers, making it a useful tool for chirality transfer.

Table 1: Comparison of N-Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Conditions Stability
tert-Butyloxycarbonyl Boc Strong Acid (e.g., TFA, HF) Stable to weak acid, base, hydrogenolysis
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine) Stable to acid, hydrogenolysis
Benzyloxycarbonyl Cbz or Z Catalytic Hydrogenolysis, HBr/AcOH Stable to weak acid, base
Benzylurea - Requires harsher conditions Highly stable to standard peptide synthesis conditions

Design and Synthesis of Peptidomimetics and Related Biological Scaffolds Utilizing the this compound Core

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The amide bonds in natural peptides are susceptible to cleavage by proteases. Replacing these bonds with more robust isosteres is a primary strategy in peptidomimetic design. The urea (B33335) linkage within the this compound core is an excellent amide bond mimic. nih.gov

The N-substituted glycine unit provided by this compound can be incorporated into peptide sequences, where the urea functionality replaces a peptide bond. This modification imparts significant resistance to proteolysis. Furthermore, the urea group is a rigid and planar hydrogen bond donor-acceptor unit, which can help to constrain the conformation of the molecule. This conformational restriction can lead to higher receptor binding affinity and selectivity.

The synthesis of these urea-based peptidomimetics can be achieved through solid-phase or solution-phase methods. nih.govbrieflands.com A common approach involves the reaction of an isocyanate derivative of one amino acid with the free amine of another. brieflands.comresearchgate.net For instance, the synthesis of a Glu-Urea-Lys pharmacophore, a key structure for targeting prostate-specific membrane antigen (PSMA), relies on the formation of a urea bond from an isocyanate intermediate. researchgate.net The this compound core provides a ready-made N-protected, urea-functionalized building block for incorporation into such therapeutic scaffolds.

Integration of this compound in Supramolecular Architectures and Frameworks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The molecular structure of this compound is exceptionally well-suited for directing self-assembly. It contains three key motifs that drive the formation of higher-order architectures:

Urea Group : This moiety is a powerful and directional hydrogen-bonding unit, capable of forming strong and predictable N-H···O=C interactions. Bis-urea compounds are well-known to self-assemble into one-dimensional tapes or two-dimensional sheets. nih.govtue.nl

Carboxylic Acid Group : This group can form strong hydrogen-bonded dimers (O-H···O=C), further reinforcing molecular assemblies.

Benzyl (B1604629) Group : The aromatic ring allows for π-π stacking interactions, which can help to organize the molecules in a parallel or offset fashion, adding another dimension to the self-assembly process.

This combination of interactions can lead to the formation of complex supramolecular structures such as hydrogels, organogels, or liquid crystals. tue.nltue.nl These materials have potential applications as scaffolds for tissue engineering, drug delivery vehicles, or responsive materials.

Furthermore, derivatives of this compound can serve as organic linkers or ligands for the construction of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net MOFs are crystalline, porous materials built from metal ions or clusters connected by organic linkers. A linker based on the this compound structure would possess a carboxylate group for coordinating to the metal center and a urea group within its backbone. This internal urea functionality can line the pores of the resulting MOF, creating specific binding sites for guest molecules like SO2 or NH3 through hydrogen bonding, enhancing the material's capacity for gas storage and separation. hhu.de

Table 2: Functional Groups in this compound and Their Role in Supramolecular Assembly

Functional Group Primary Non-Covalent Interaction Potential Supramolecular Role
Urea (-NH-CO-NH-) Hydrogen Bonding Formation of tapes, sheets, and fibers
Carboxylic Acid (-COOH) Hydrogen Bonding Dimerization, network stabilization
Benzyl Group (-CH2-Ph) π-π Stacking Directional stacking, stabilization of layers
Carboxylate (-COO⁻) Coordination Bond Linker for Metal-Organic Frameworks (MOFs)

Exploration of this compound in the Development of Novel Organic Reagents and Catalysts

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral thiourea (B124793) and urea derivatives have emerged as a prominent class of organocatalysts that operate through hydrogen bonding. mdpi.com These catalysts activate electrophiles, such as aldehydes or imines, by forming multiple hydrogen bonds with them, thereby lowering the energy of the transition state and accelerating the reaction.

While this compound itself is achiral, chiral analogues derived from other amino acids are prime candidates for development as novel organocatalysts. A catalyst based on this scaffold would feature a stereocenter adjacent to the urea and carboxylic acid groups. The urea moiety would serve as the primary site for hydrogen-bond activation of the substrate. The carboxylic acid could act as a secondary binding site or as a Brønsted acid co-catalyst, potentially leading to bifunctional activation and high levels of stereocontrol.

For example, chiral bis(thio)urea catalysts have been shown to be highly effective in enantioselective aldol (B89426) reactions, achieving high yields and enantioselectivity by activating the aldehyde substrate through coordination. mdpi.com A catalyst designed from a chiral version of this compound could be applied to a wide range of asymmetric transformations, including Michael additions, Mannich reactions, and Diels-Alder reactions, offering a new class of tunable and efficient organocatalysts.

Emerging Research Themes and Future Directions in Benzylamino Carbonyl Amino Acetic Acid Chemistry

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis of Derivatives

The synthesis of {[(Benzylamino)carbonyl]amino}acetic acid and its derivatives is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. nih.govrsc.org Traditional synthetic routes often face challenges such as the use of hazardous reagents, generation of substantial waste, and harsh reaction conditions. rsc.org Modern research is focused on developing novel catalytic systems that offer higher efficiency, selectivity, and environmental compatibility.

A key area of development is the use of advanced coupling reagents and catalysts that minimize waste and energy consumption. For instance, solution-phase peptide synthesis protocols using reagents like propylphosphonic anhydride (B1165640) (T3P®) are being explored. These methods promote rapid and clean amide bond formation, which is central to the synthesis of the urea (B33335) linkage in this compound derivatives. Such protocols can be performed in greener solvents like ethyl acetate, drastically reducing the process mass intensity compared to traditional methods that rely on solvents like N,N-dimethylformamide (DMF).

Furthermore, the field is witnessing a rise in the application of heterogeneous and recyclable catalysts. Strategies include immobilizing organocatalysts in ionic liquids or using mild Lewis acid catalysts that can be easily recovered and reused, aligning with the goals of a circular economy. rsc.org Photocatalytic systems are also emerging as a sustainable approach, utilizing light energy to drive the synthesis of amino acid precursors from simple and abundant feedstocks like methanol (B129727) and nitrate (B79036) under mild conditions. bohrium.comnih.gov These innovative catalytic strategies are pivotal for the environmentally benign production of complex nitrogen-containing chemicals. rsc.org

Table 1: Comparison of Synthetic Approaches for Amino Acid Derivative Synthesis
ParameterTraditional MethodsEmerging Catalytic Systems
Reagents/CatalystsStoichiometric coupling agents, hazardous reagents.T3P®, recyclable organocatalysts, mild Lewis acids, photocatalysts. bohrium.comnih.gov
SolventsDMF, chlorinated solvents.Ethyl acetate, water, or solvent-free conditions. rsc.org
EfficiencyOften requires long reaction times and complex work-ups.Rapid reaction rates, simplified purification.
SustainabilityHigh Process Mass Intensity (PMI), significant waste.Low PMI, catalyst recyclability, high atom economy.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding of this compound Transformations

A deeper understanding of the structure, conformation, and reaction mechanisms of this compound and its derivatives is being achieved through the synergy of advanced spectroscopic techniques and computational modeling. These tools provide insights at the molecular level that are crucial for designing more efficient synthetic transformations and novel molecules with tailored properties.

High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are indispensable for unambiguous structure elucidation. Techniques like ¹H-NMR and ¹³C-NMR are routinely used to confirm the molecular framework, while more advanced methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing critical information on the molecule's three-dimensional conformation and stereochemistry. Infrared (IR) spectroscopy is also vital for identifying key functional groups, such as the carbonyls of the urea and carboxylic acid moieties, and for studying intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool. DFT calculations can model reaction pathways, identify transition states, and calculate activation energies, offering a detailed mechanistic understanding of chemical transformations. nih.gov This approach is also used to predict molecular geometries, vibrational frequencies for comparison with IR spectra, and electronic properties. nih.gov Molecular dynamics simulations further allow for the study of the conformational dynamics of these molecules and their interactions with solvents or biological targets, providing insights that guide the rational design of new derivatives. acs.org

Table 2: Application of Advanced Analytical Techniques
TechniqueApplication in this compound Research
NMR Spectroscopy (¹H, ¹³C, NOESY)Unambiguous structure determination, conformational analysis, stereochemistry. nih.gov
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight determination and elemental composition confirmation. nih.gov
FT-IR SpectroscopyFunctional group identification (C=O, N-H), study of hydrogen bonding patterns. researchgate.net
Computational Chemistry (DFT, MD)Mechanistic pathway elucidation, transition state analysis, prediction of molecular properties and dynamics. nih.govacs.org

Exploration of New Derivatization Strategies for the Creation of Diversified Chemical Libraries

The this compound core serves as a versatile scaffold for the creation of diversified chemical libraries, enabling the exploration of structure-activity relationships for various applications. Modern synthetic chemistry is moving beyond simple analog synthesis to employ innovative derivatization strategies that can rapidly generate novel and complex molecules.

One of the most powerful emerging strategies is late-stage C–H functionalization. This approach allows for the direct modification of unactivated C–H bonds on the benzyl (B1604629) ring or the glycine (B1666218) backbone, bypassing the need for pre-functionalized starting materials. researchgate.net Catalytic systems, often involving transition metals like palladium or ruthenium, can selectively introduce a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties. mdpi.com This method significantly shortens synthetic routes and provides access to previously inaccessible chemical space.

Another key strategy involves using the core structure as a building block for more complex heterocyclic systems. For example, the carboxylic acid and urea functionalities can participate in cyclization reactions to form novel ring structures. Research has shown that N-acyl amino acids can be converted into derivatives like benzimidazoles, expanding the structural diversity and potential biological activity of the resulting compounds. Furthermore, targeted derivatization of the terminal carboxyl group using reagents like 3-nitrophenylhydrazine (B1228671) can improve analytical properties for metabolomics studies and introduce new functionalities for further conjugation. nih.gov These advanced methods are crucial for efficiently generating libraries of compounds for screening in materials science and medicinal chemistry.

Table 3: Modern Derivatization Strategies
StrategyDescriptionPotential Modifications
C–H FunctionalizationDirect, catalyst-mediated conversion of C–H bonds to C–C, C–N, or C–O bonds. researchgate.netmdpi.comArylation, alkylation, azidation, or hydroxylation of the benzyl ring or glycine backbone.
Heterocycle SynthesisUsing the core molecule as a precursor in cyclization reactions.Formation of benzimidazoles, hydantoins, or other ring systems.
Functional Group InterconversionChemical modification of the carboxylic acid or urea N-H bonds.Esterification, amidation, or attachment of analytical tags and linkers. nih.gov

Design of Complex Molecular Architectures Incorporating the this compound Core for Specific Material Properties

The unique structural features of this compound, particularly its capacity for hydrogen bonding via the urea and carboxylic acid groups, make it an attractive building block for the design of complex molecular architectures and advanced materials. Research is actively exploring the incorporation of this and similar amino acid derivatives into polymers and supramolecular assemblies to create materials with tailored thermal, mechanical, and functional properties.

One major avenue is the synthesis of novel polymers. By modifying the core structure into a polymerizable monomer, such as an N-substituted maleimide, it can be incorporated into polymer backbones. The resulting polymers, such as poly(ester amide)s, can exhibit enhanced thermal stability due to the rigid and hydrogen-bonding nature of the incorporated urea-amino acid moiety. Another sophisticated approach is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from N-substituted glycines (known as peptoids). researchgate.netmdpi.com This method allows for the creation of well-defined polypeptide-like structures where the {[(benzylamino)carbonyl]amino} group would be part of the side chain, enabling the design of materials with controlled folding and self-assembly behaviors.

Beyond covalent polymers, the urea group is a well-known motif for directing supramolecular assembly through robust and directional hydrogen bonding. nih.gov By designing molecules that incorporate the this compound core, it is possible to create self-assembling systems like gels, liquid crystals, or nanofibers. The benzyl group can participate in π–π stacking interactions, further stabilizing these architectures. The rational design of these non-covalent interactions is a key strategy for developing "smart" materials that can respond to external stimuli, as well as materials with specific electronic or mechanical properties.

Table 4: Molecular Architectures and Potential Properties
ArchitectureSynthetic StrategyPotential Material Properties
Functional CopolymersFree-radical polymerization of a maleimide-functionalized derivative.High thermal stability, specific mechanical strength.
PolypeptoidsRing-opening polymerization of corresponding N-carboxyanhydrides (NCAs). researchgate.netmdpi.comControlled self-assembly, biocompatibility, biomimetic structures.
Supramolecular AssembliesSelf-assembly driven by hydrogen bonding and π–π stacking. nih.govGels, liquid crystals, stimuli-responsive materials, piezoelectricity.
Covalent Adaptable Networks (CANs)Incorporation into polymer networks with dynamic covalent bonds (e.g., vinylogous urethanes). acs.orgSelf-healing, reprocessable, and recyclable thermosets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {[(Benzylamino)carbonyl]amino}acetic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate formation by reacting benzylamine with chloroacetic acid derivatives or using carbodiimide coupling reagents (e.g., CDI) to activate the carbonyl group. For example, benzylamine can be condensed with a urea precursor (e.g., carbonyl diimidazole) followed by reaction with glycine derivatives. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the benzyl group (δ 7.3–7.5 ppm for aromatic protons) and urea carbonyl (δ 155–160 ppm).
  • IR Spectroscopy : Urea C=O stretch (~1640–1680 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using a mobile phase of acetonitrile/water (0.1% TFA) .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer : Stability studies should be conducted in buffers (pH 2–10) at 25°C and 37°C. Samples are analyzed via HPLC at intervals (0, 24, 48 hrs) to detect degradation products. For example, acidic conditions (pH < 3) may hydrolyze the urea moiety, while neutral/basic conditions favor aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for urea derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., concentration, solvent). To address this:

  • Standardize protocols (e.g., fixed concentrations in DMSO/PBS).
  • Replicate experiments across multiple cell lines or parasite models (e.g., nematode larvae assays, as in ).
  • Perform meta-analyses of published IC50_{50} values to identify outliers .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in antiparasitic applications?

  • Methodological Answer :

  • In Vitro Assays : Dose-response curves against Haemonchus contortus L3 larvae (1–100 µM), with motility/survival quantified via microscopy. Include controls (e.g., albendazole) and solvent-only groups .
  • Enzyme Inhibition : Test urea derivatives against parasite-specific enzymes (e.g., acetylcholinesterase) using spectrophotometric assays (λ = 412 nm for thiocholine release) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess impact on bioactivity via IC50_{50} shifts.
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., parasite tubulin). Validate with mutagenesis .

Q. What strategies ensure reliable quantification of the compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Sample Preparation : Plasma protein precipitation with acetonitrile, followed by SPE cleanup.
  • LC-MS/MS : Use a C18 column and MRM transitions (e.g., m/z 237 → 194 for quantification). Validate with spike-recovery tests (80–120% recovery) .

Key Considerations for Researchers

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the urea group .
  • Biological Assays : Include vehicle controls to rule out solvent toxicity (e.g., DMSO < 0.1%) .
  • Data Reproducibility : Share raw spectral/assay data via repositories (e.g., Zenodo) to facilitate cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.